N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a chromene moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, such as potassium hydroxide, to form 2-amino-1,3,4-thiadiazole.
Introduction of the Benzylsulfanyl Group: The 2-amino-1,3,4-thiadiazole is then reacted with benzyl chloride in the presence of a base, such as sodium hydroxide, to introduce the benzylsulfanyl group.
Formation of the Chromene Moiety: The chromene moiety is synthesized by reacting salicylaldehyde with malonic acid in the presence of a catalyst, such as piperidine, to form 4-oxo-4H-chromene-2-carboxylic acid.
Coupling Reaction: Finally, the 5-(benzylsulfanyl)-1,3,4-thiadiazole is coupled with 4-oxo-4H-chromene-2-carboxylic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chromene moiety can be reduced to form dihydrochromene derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carboxamide group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent such as dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; typically performed in anhydrous ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Amines, alcohols; typically performed in the presence of a base such as triethylamine in an organic solvent such as dichloromethane.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrochromene derivatives
Substitution: Amides, esters
Scientific Research Applications
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide has been explored for various scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Studies: It has been studied for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Material Science: The compound has been investigated for its potential use in organic electronics and as a building block for the synthesis of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, it may inhibit enzymes such as topoisomerases or kinases, leading to the disruption of DNA replication and cell division in cancer cells. In antimicrobial applications, it may interfere with the synthesis of bacterial cell walls or fungal cell membranes, leading to cell death.
Comparison with Similar Compounds
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide can be compared with other thiadiazole and chromene derivatives:
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-furamide: This compound has a furan ring instead of a chromene moiety, which may result in different biological activities and properties.
N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]benzamide: This compound lacks the chromene moiety and has a benzamide group instead, which may affect its chemical reactivity and applications.
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide: This compound contains an oxazole ring and a benzodioxin moiety, which may impart unique electronic and steric properties.
Properties
Molecular Formula |
C19H13N3O3S2 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C19H13N3O3S2/c23-14-10-16(25-15-9-5-4-8-13(14)15)17(24)20-18-21-22-19(27-18)26-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,20,21,24) |
InChI Key |
YJNJEGTUMXFMJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Origin of Product |
United States |
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